Aluminum Sulfate

Description

Properties

IUPAC Name |

dialuminum;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPMCHEQGEION-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

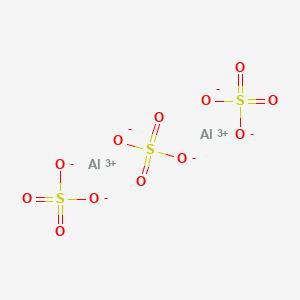

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-67-1 (mono-potassium salt) | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040317 | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline] | |

| Record name | Aluminum sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in 1 part water., Soluble in water, insoluble in ethanol. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Esentially zero. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous crystals, pieces, granules, or powder | |

CAS No. |

10043-01-3, 10124-29-5, 55892-56-3 | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055892563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T908772F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

770 °C (with decomposition) | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Laboratory Synthesis of Aluminum Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core laboratory-scale synthesis methods for aluminum sulfate (B86663). Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate reproducible and efficient synthesis for research and development applications.

Core Synthesis Methodologies

Two primary and reliable methods for the laboratory synthesis of aluminum sulfate are detailed below: the reaction of aluminum hydroxide (B78521) with sulfuric acid, and a two-step process involving the reaction of aluminum metal with a strong base followed by acidification with sulfuric acid.

Method 1: Synthesis from Aluminum Hydroxide and Sulfuric Acid

This method is a direct acid-base neutralization reaction, valued for its simplicity and direct pathway to the desired product.[1][2] The reaction is exothermic and proceeds as follows:

2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O[3]

Method 2: Synthesis from Aluminum Metal and Potassium Hydroxide followed by Sulfuric Acid

This multi-step synthesis is particularly useful for utilizing scrap aluminum. The initial reaction with a strong base, such as potassium hydroxide, forms a soluble aluminate complex. Subsequent acidification and reaction with sulfuric acid yield this compound.[4][5][6] The key reaction steps are:

-

2Al(s) + 2KOH(aq) + 6H₂O(l) → 2KAl(OH)₄(aq) + 3H₂(g)[6]

-

2KAl(OH)₄(aq) + H₂SO₄(aq) → 2Al(OH)₃(s) + 2H₂O(l) + K₂SO₄(aq)[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the described synthesis methods, derived from various laboratory reports and studies.

| Parameter | Method 1: Aluminum Hydroxide | Method 2: Aluminum Metal | Source(s) |

| Typical Yield | >90% (highly efficient) | 70-85% | [7] |

| Reactant Concentration | Concentrated H₂SO₄ (e.g., 60 wt.%) | 1.4 M - 3.0 M KOH, 4 M H₂SO₄ | [5][8][9] |

| Reaction Temperature | Elevated (exothermic, often heated to initiate) | Room temperature to gentle heating (e.g., 90°C) | [1][10][11] |

| Reaction Time | Variable, dependent on scale and temperature | ~20 minutes for Al dissolution; subsequent steps are faster | [6] |

| Purity of Product | High, dependent on reactant purity | Good, requires careful filtration and crystallization | [9] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Aluminum Hydroxide

Materials:

-

Aluminum hydroxide (Al(OH)₃) powder

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Acid-resistant reaction vessel (e.g., large beaker or flask)

-

Heating plate with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Crystallization dish

Procedure:

-

Acid Dilution: In a fume hood, carefully and slowly add a specific volume of concentrated sulfuric acid to a predetermined volume of distilled water in the reaction vessel to achieve the desired concentration.[10] The addition is exothermic and should be done with constant stirring.

-

Heating: Gently heat the sulfuric acid solution on a hot plate to facilitate the reaction.[1]

-

Reactant Addition: Slowly and in small portions, add the aluminum hydroxide powder to the heated sulfuric acid solution while continuously stirring.[1] The reaction is exothermic, and the rate of addition should be controlled to prevent boiling over.[1]

-

Reaction Completion: Continue stirring and gentle heating until all the aluminum hydroxide has dissolved and the reaction is complete. The resulting solution is aqueous this compound.

-

Filtration: If any unreacted solids or impurities are present, filter the hot solution through a suitable filtration apparatus.[1]

-

Crystallization: Transfer the clear filtrate to a crystallization dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of this compound hydrate.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash with a small amount of cold distilled water. Dry the crystals in a desiccator or at a low temperature in an oven.

Protocol 2: Synthesis of this compound from Aluminum Metal

Materials:

-

Scrap aluminum (e.g., foil, cuttings), cleaned of any coatings[6]

-

Potassium hydroxide (KOH) solution (e.g., 1.4 M)[5]

-

Sulfuric acid (H₂SO₄) solution (e.g., 4 M)[8]

-

Distilled water

-

Beakers

-

Heating plate with magnetic stirring

-

Gravity and vacuum filtration apparatus

-

Crystallization dish

-

Ice bath

Procedure:

-

Aluminum Dissolution: Place a known mass of small aluminum pieces into a beaker. In a fume hood, carefully add the potassium hydroxide solution.[5][6] The reaction will produce hydrogen gas.[6] Gentle heating may be applied to accelerate the dissolution.[6]

-

Filtration of Aluminate Solution: Once the aluminum has completely reacted, remove any insoluble impurities (e.g., residual coatings) by gravity filtration.[6] The clear filtrate contains potassium aluminate (KAl(OH)₄).

-

Acidification and Precipitation: Slowly and with constant stirring, add the sulfuric acid solution to the potassium aluminate filtrate. A white, gelatinous precipitate of aluminum hydroxide (Al(OH)₃) will form initially.[6][12]

-

Redissolution: Continue adding sulfuric acid until the aluminum hydroxide precipitate completely dissolves, forming a clear solution of this compound.[6]

-

Crystallization: Place the beaker containing the this compound solution in an ice bath to induce crystallization.[8] Scratching the inside of the beaker with a glass rod can help initiate crystal formation.[6]

-

Isolation and Drying: Collect the this compound crystals by vacuum filtration.[6] Wash the crystals with a small amount of cold 50/50 ethanol-water mixture to remove soluble impurities and aid in drying.[4] Dry the crystals completely.

Process Visualization

The following diagrams illustrate the experimental workflows for the described synthesis methods.

Caption: Workflow for the synthesis of this compound from aluminum hydroxide.

Caption: Workflow for the synthesis of this compound from aluminum metal.

References

- 1. watermelonrabbit.com [watermelonrabbit.com]

- 2. quora.com [quora.com]

- 3. Alum Manufacturing Techniques & the Affinity Process - Affinity Chemical [affinitychemical.com]

- 4. scribd.com [scribd.com]

- 5. Preparation and Analysis of Alum | Chem Lab [chemlab.truman.edu]

- 6. employees.oneonta.edu [employees.oneonta.edu]

- 7. scribd.com [scribd.com]

- 8. Synthesis of Alum [web.lemoyne.edu]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. WO1980002137A1 - A method of producing an aluminium-sulphate solution - Google Patents [patents.google.com]

- 11. google.com [google.com]

- 12. vernier.com [vernier.com]

chemical properties of anhydrous aluminum sulfate

Anhydrous aluminum sulfate (B86663) (Al₂(SO₄)₃) is a versatile inorganic compound with significant applications in various scientific and industrial fields, including drug development and water purification. This technical guide provides an in-depth overview of its core chemical properties, complete with detailed experimental protocols and visualizations to support researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Anhydrous aluminum sulfate is a white crystalline solid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[1][3] When dissolved in water, it forms an acidic solution due to hydrolysis.[3][4]

Quantitative Physical and Chemical Data

The key quantitative properties of anhydrous this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of Anhydrous this compound

| Property | Value |

| Molecular Formula | Al₂(SO₄)₃ |

| Molar Mass | 342.15 g/mol |

| Appearance | White crystalline solid |

| Density | 2.672 - 2.71 g/cm³ |

| Melting Point | Decomposes at 770 °C (1420 °F; 1040 K) |

| Refractive Index | 1.47 |

| Magnetic Susceptibility | -93.0·10⁻⁶ cm³/mol |

Table 2: Solubility of Anhydrous this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 31.2 |

| 20 | 36.4 |

| 100 | 89.0 |

Anhydrous this compound is also slightly soluble in alcohol and dilute mineral acids but insoluble in ethanol.[9]

Crystal Structure

Anhydrous this compound possesses a trigonal crystal structure.[11] In this structure, each aluminum ion (Al³⁺) is octahedrally coordinated to six oxygen atoms, with each oxygen atom belonging to a different sulfate (SO₄²⁻) tetrahedron.[11][12] The aluminum-oxygen bond lengths are approximately 1.87 to 1.88 Å.[11] Each sulfur atom is tetrahedrally coordinated to four oxygen atoms.[12]

Caption: Simplified 2D representation of the octahedral coordination of an aluminum ion with six oxygen atoms from surrounding sulfate tetrahedra in the anhydrous this compound crystal structure.

Chemical Reactions

Thermal Decomposition

Upon heating, anhydrous this compound undergoes decomposition. This process begins at approximately 580 °C and is complete by 900 °C, yielding γ-alumina (Al₂O₃) and sulfur trioxide (SO₃).[13]

Caption: Thermal decomposition pathway of anhydrous this compound.

Hydrolysis

When dissolved in water, anhydrous this compound undergoes hydrolysis to form aluminum hydroxide (B78521) (Al(OH)₃) and sulfuric acid (H₂SO₄).[4][14] This reaction is responsible for the acidic nature of this compound solutions.[3][4] The formation of gelatinous aluminum hydroxide is a key principle in its use as a flocculating agent in water purification.[14][15]

Caption: Hydrolysis of anhydrous this compound in water.

Experimental Protocols

The following are detailed methodologies for the determination of key .

Assay of Purity by Titration

This method determines the purity of anhydrous this compound by complexometric titration.

-

Principle: Aluminum ions are complexed with a known excess of ethylenediaminetetraacetic acid (EDTA). The unreacted EDTA is then back-titrated with a standard zinc sulfate solution.

-

Apparatus: Analytical balance, 250 mL volumetric flask, 10 mL pipette, 250 mL beaker, burette, heating plate, and magnetic stirrer.

-

Reagents:

-

0.05 M disodium (B8443419) EDTA solution

-

0.05 M zinc sulfate solution

-

pH 4.5 buffer solution (77.1 g ammonium (B1175870) acetate (B1210297) and 57 mL glacial acetic acid in 1000 mL of water)

-

Ethanol

-

Dithizone (B143531) indicator solution

-

-

Procedure:

-

Accurately weigh approximately 4 g of the anhydrous this compound sample.

-

Transfer the sample to a 250 mL volumetric flask, dissolve in deionized water, dilute to the mark, and mix thoroughly.

-

Pipette 10 mL of this solution into a 250 mL beaker.

-

Add 25.0 mL of 0.05 M disodium EDTA solution.

-

Gently boil the solution for 5 minutes.

-

Cool the solution to room temperature.

-

With continuous stirring, add the following in order: 20 mL of pH 4.5 buffer solution, 50 mL of ethanol, and 2 mL of dithizone indicator.

-

Titrate the solution with 0.05 M zinc sulfate until the color changes from green-violet to rose-pink.

-

Perform a blank determination by substituting 10 mL of deionized water for the sample solution.

-

-

Calculation: Each mL of 0.05 M disodium EDTA is equivalent to 8.553 mg of Al₂(SO₄)₃.

Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the thermal stability and decomposition temperature of anhydrous this compound.

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss corresponds to the beginning of decomposition.

-

Apparatus: Thermogravimetric analyzer.

-

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of the anhydrous this compound sample into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 1000 °C at a constant heating rate of 10 °C/min.

-

Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative side reactions.

-

Record the mass loss as a function of temperature.

-

-

Analysis: The decomposition temperature is determined from the resulting TGA curve as the onset temperature of the significant mass loss step corresponding to the evolution of sulfur trioxide.

Measurement of Water Solubility (Flask Method)

This method determines the solubility of anhydrous this compound in water at a specific temperature.

-

Principle: A supersaturated solution of the compound in water is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

-

Apparatus: Constant temperature water bath with shaker, analytical balance, flasks with stoppers, filtration apparatus (e.g., syringe filters), and an analytical instrument for sulfate determination (e.g., spectrophotometer or ion chromatograph).

-

Procedure:

-

Add an excess amount of anhydrous this compound to a flask containing a known volume of deionized water.

-

Place the stoppered flask in a constant temperature water bath equipped with a shaker.

-

Agitate the solution for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow the solution to stand at the same temperature to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any suspended solids.

-

Accurately dilute the saturated solution with deionized water to a concentration suitable for analysis.

-

Determine the concentration of sulfate ions in the diluted solution using a suitable analytical method.

-

Calculate the solubility of anhydrous this compound in g/100 mL.

-

-

Workflow:

Caption: Experimental workflow for determining the water solubility of anhydrous this compound.

References

- 1. This compound Composition and Uses - Affinity Chemical [affinitychemical.com]

- 2. This compound, solid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aluminium Sulfate: Structure, Properties & Uses Explained [vedantu.com]

- 4. quora.com [quora.com]

- 5. This compound Composition and Uses - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 6. americanelements.com [americanelements.com]

- 7. byjus.com [byjus.com]

- 8. This compound - Crystal growing [en.crystalls.info]

- 9. This compound, anhydrous, 99.99% (metals basis) 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. Crystal Structure of Anhydrous this compound [jstage.jst.go.jp]

- 13. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 14. News - What happens when aluminium sulphate reacts with water? [yuncangchemical.com]

- 15. A Comprehensive Review of Aluminum sulfate_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Forms and Stability of Aluminum Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Aluminum sulfate (B86663), a compound of significant interest across various scientific disciplines, including pharmaceuticals due to its role as a protein precipitant and adjuvant, exists in numerous hydrated forms. The degree of hydration profoundly influences its physical and chemical properties, including stability, solubility, and reactivity. This technical guide provides a comprehensive overview of the common hydrate (B1144303) forms of aluminum sulfate, their thermal stability, and the experimental protocols used for their characterization.

Identification and Properties of this compound Hydrates

This compound is rarely found in its anhydrous state (Al₂(SO₄)₃) under ambient conditions, readily absorbing atmospheric moisture to form a variety of hydrates.[1] The most prevalent forms are the octadecahydrate and the hexadecahydrate. Other known hydrates include the heptadecahydrate, tetradecahydrate, and nonahydrate. The general chemical formula is represented as Al₂(SO₄)₃·nH₂O, where 'n' denotes the number of water molecules of hydration.

A summary of the key physical and chemical identifiers for the most common forms of this compound is presented in Table 1.

Table 1: Physical and Chemical Identifiers of Common this compound Forms

| Form | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| Anhydrous | Al₂(SO₄)₃ | 342.15 | 10043-01-3[2][3][4][5] |

| Hexadecahydrate | Al₂(SO₄)₃·16H₂O | 630.40[6] | 16828-11-8[7][8][9] |

| Octadecahydrate | Al₂(SO₄)₃·18H₂O | 666.43[10] | 7784-31-8[10][11][12] |

Thermal Stability and Dehydration Pathways

The stability of this compound hydrates is critically dependent on temperature. Upon heating, these compounds undergo a stepwise dehydration process, losing their water of crystallization at characteristic temperature ranges. The precise dehydration pathway and transition temperatures are influenced by factors such as the initial hydrate form, heating rate, and atmospheric conditions.

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in elucidating these dehydration processes. TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on water loss. DSC measures the heat flow associated with thermal transitions, indicating whether a process is endothermic (heat-absorbing), as in dehydration, or exothermic (heat-releasing).

Dehydration of this compound Octadecahydrate (Al₂(SO₄)₃·18H₂O)

Studies on the thermal decomposition of this compound octadecahydrate reveal a multi-stage dehydration process. A commonly reported pathway involves three main stages of water loss, ultimately leading to the anhydrous salt before further decomposition at higher temperatures.[13]

Table 2: Thermal Dehydration Data for this compound Octadecahydrate (Al₂(SO₄)₃·18H₂O)

| Dehydration Stage | Moles of H₂O Lost | Temperature Range (°C) | Theoretical Mass Loss (%) |

| 1 | 2 | ~50 - 100 | 5.4 |

| 2 | 10 | ~100 - 250 | 27.0 |

| 3 | 6 | ~250 - 400 | 16.2 |

| Total | 18 | 48.6 |

Note: The temperature ranges are approximate and can vary depending on experimental conditions.

Dehydration of Other this compound Hydrates

The dehydration behavior of other hydrates, such as the hexadecahydrate, follows a similar stepwise pattern, though the specific number of water molecules lost at each stage and the corresponding temperatures will differ. For instance, a study on a sample with an initial composition of Al₂(SO₄)₃·16.6H₂O showed an initial dehydration starting at temperatures slightly above 40 °C.[12] Another investigation on a sample identified as Al₂(SO₄)₃·15H₂O reported a two-stage dehydration, with the loss of 13 and 2 water molecules, respectively, in the temperature ranges of 90-300 °C and 300-380 °C.[11][12]

An exothermic transition near 400°C has been observed during the thermal dehydration of highly crystalline Al₂(SO₄)₃·16H₂O, Al₂(SO₄)₃·14H₂O, and Al₂(SO₄)₃·9H₂O, which is not present in amorphous or partially crystalline forms.[12]

Experimental Protocols

The characterization of this compound hydrates and their stability relies on a suite of analytical techniques. Detailed experimental protocols are crucial for obtaining reproducible and accurate data.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and quantify the water of hydration in an this compound hydrate sample.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Temperature calibration is typically performed using the Curie points of standard magnetic materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound hydrate sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere and remove evolved water vapor.

-

Heat the sample from ambient temperature to a final temperature of at least 500 °C to ensure complete dehydration. A typical heating rate is 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show stepwise mass losses corresponding to the dehydration events.

-

Calculate the percentage mass loss for each step and correlate it to the number of moles of water lost.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of dehydration and other thermal transitions of this compound hydrates.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound hydrate sample into a DSC pan (typically aluminum). Seal the pan, and if studying dehydration, pierce the lid to allow evolved water to escape.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with a dry, inert gas at a constant flow rate.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the dehydration events.

-

-

Data Analysis:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The resulting DSC curve will show endothermic peaks corresponding to the dehydration steps.

-

Determine the onset temperature, peak temperature, and enthalpy of each transition by integrating the peak area.

-

X-ray Powder Diffraction (XRD)

Objective: To identify the crystalline phases of this compound hydrates and their dehydration products.

Methodology:

-

Sample Preparation: Finely grind the this compound hydrate sample to a homogeneous powder using a mortar and pestle. This ensures a random orientation of the crystallites.

-

Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.

-

Instrument Setup:

-

Use a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Set the desired angular range (2θ) for the scan, which should cover the characteristic diffraction peaks of the expected phases.

-

Select an appropriate step size and scan speed.

-

-

Data Collection:

-

Expose the sample to the X-ray beam and record the intensity of the diffracted X-rays at each 2θ angle.

-

-

Data Analysis:

-

The resulting XRD pattern is a plot of diffraction intensity versus 2θ.

-

Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern with standard reference patterns from a database (e.g., the ICDD Powder Diffraction File).

-

Dehydration Signaling Pathway

The thermal dehydration of this compound hydrates can be visualized as a series of sequential reactions where the parent hydrate transforms into lower hydrates and ultimately the anhydrous form.

This guide provides a foundational understanding of the various forms of this compound hydrate and their thermal stability. The detailed experimental protocols serve as a starting point for researchers and scientists in designing and conducting their own characterization studies. A thorough understanding of these properties is essential for applications where the hydration state of this compound is a critical parameter.

References

- 1. imf.ucmerced.edu [imf.ucmerced.edu]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. studycorgi.com [studycorgi.com]

- 6. thermalsupport.com [thermalsupport.com]

- 7. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 8. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. GCRIS [gcris.pau.edu.tr]

A Technical Guide to the Molecular Structure of Aluminum Sulfate Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and crystal structures of aluminum sulfate (B86663) in its primary forms: anhydrous and hydrated. It is intended to serve as a technical resource, presenting crystallographic data, structural features, and the experimental methodologies used for their determination.

Introduction to Aluminum Sulfate

This compound, with the chemical formula Al₂(SO₄)₃, is a widely used industrial chemical. It is rarely found in its anhydrous state in nature, more commonly occurring as various hydrates.[1][2] The structural arrangement of its constituent ions and the coordination of the aluminum cation are critical to its chemical and physical properties. The anhydrous form is found naturally as the rare mineral millosevichite.[1] Hydrated forms, such as those with 16 or 18 water molecules, are more common.[1][2] The heptadecahydrate form is known as the mineral alunogen.[1][2]

Anhydrous this compound (Al₂(SO₄)₃)

The anhydrous form of this compound possesses a trigonal (rhombohedral) crystal structure.[3] The determination of its detailed crystal structure has been accomplished using X-ray powder diffraction.[4]

Structural Details: In the anhydrous crystal lattice, each aluminum (Al³⁺) ion is octahedrally coordinated to six oxygen atoms.[3][4] These oxygen atoms are provided by six different sulfate (SO₄²⁻) tetrahedra.[4] This creates a framework of corner-sharing AlO₆ octahedra and SO₄ tetrahedra.[3] There are two distinct crystallographic sites for the aluminum ions, leading to slight variations in the AlO₆ octahedra.[3][4] The sulfate ions themselves form regular tetrahedra.[4]

// Nodes Al1 [label="Al³⁺ (Site 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Al2 [label="Al³⁺ (Site 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SO4 [label="SO₄²⁻ Tetrahedra (x6)", fillcolor="#FBBC05", fontcolor="#202124"]; O [label="Oxygen Atoms", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Framework [label="Corner-Sharing\n3D Framework", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Al1 -> O [label=" Coordinates (x6)", color="#4285F4"]; Al2 -> O [label=" Coordinates (x6)", color="#4285F4"]; SO4 -> O [label=" Provides", color="#FBBC05"]; {Al1, Al2, SO4} -> Framework [arrowhead=none, style=dashed, color="#5F6368"]; } } Caption: Coordination in anhydrous this compound.

Crystallographic Data for Anhydrous this compound

| Parameter | Value | Reference |

| Crystal System | Trigonal (Hexagonal axes) | [4][5] |

| Space Group | R-3 (No. 148) | [3] |

| Unit Cell Parameters (a, c) | a = 8.02 - 8.032 Å, c = 21.36 - 21.360 Å | [3][4] |

| Al-O Bond Lengths | 1.87 - 1.90 Å | [3][6] |

| S-O Bond Lengths | 1.45 - 1.48 Å | [3][6] |

Hydrated this compound

In aqueous solutions and as crystalline solids, this compound readily forms hydrates. The most common forms are the hexadecahydrate (Al₂(SO₄)₃·16H₂O) and the octadecahydrate (Al₂(SO₄)₃·18H₂O).[1] In these structures, the aluminum ions exist primarily as the hexaquaaluminum(III) cation, [Al(H₂O)₆]³⁺.[7]

Structural Details of Hydrated Forms: The fundamental structural unit in hydrated this compound is the [Al(H₂O)₆]³⁺ complex, where the Al³⁺ ion is octahedrally coordinated by six water molecules.[7] These cationic complexes are then linked via hydrogen bonds to the sulfate anions and, in some cases, additional water molecules of crystallization that are not directly bonded to the aluminum.[7][8] This arrangement results in a crystal structure where discrete [Al(H₂O)₆]³⁺ and SO₄²⁻ ions are held together in a lattice by an extensive network of hydrogen bonds.

// Nodes Al_ion [label="Al³⁺ Cation", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O_ligand [label="H₂O Ligands (x6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="[Al(H₂O)₆]³⁺\nOctahedral Complex", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; SO4_ion [label="SO₄²⁻ Anion", fillcolor="#FBBC05", fontcolor="#202124"]; H_Bond [label="Hydrogen Bonding Network", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];

// Edges Al_ion -> Complex [label=" central ion", arrowhead=none, style=solid, color="#4285F4"]; H2O_ligand -> Complex [label=" coordinates", style=solid, color="#4285F4"]; Complex -> H_Bond [label=" interacts via"]; SO4_ion -> H_Bond [label=" interacts via"]; } } Caption: The hexaquaaluminum(III) complex.

Crystallographic Data for Common Hydrates

| Compound | Crystal System | Key Structural Features |

| Al₂(SO₄)₃·16H₂O (Hexadecahydrate) | Hexagonal | Contains [Al(H₂O)₆]³⁺ units.[9] |

| Al₂(SO₄)₃·17H₂O (Heptadecahydrate/Alunogen) | Triclinic | Formula as [Al(H₂O)₆]₂(SO₄)₃·5H₂O.[1] |

| Al₂(SO₄)₃·18H₂O (Octadecahydrate) | Monoclinic | Composed of [Al(H₂O)₆]³⁺ cations and SO₄²⁻ anions linked by hydrogen bonds.[1][5] |

Experimental Protocols for Structure Determination

The definitive method for determining the molecular and crystal structure of compounds like this compound is Single-Crystal X-ray Diffraction (SC-XRD) . While X-ray powder diffraction is used for polycrystalline materials, SC-XRD provides the most precise atomic coordinates, bond lengths, and bond angles.[4][10]

Generalized Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth and Selection:

-

High-quality single crystals are grown, typically by slow evaporation of a saturated aqueous solution for hydrated forms or via high-temperature synthesis for the anhydrous form.

-

A suitable crystal (typically < 0.5 mm in all dimensions) with sharp faces and no visible defects is selected under a polarizing microscope.

-

-

Mounting and Data Collection:

-

The crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas (e.g., at 100 K) to minimize thermal vibrations and radiation damage.

-

The mounted crystal is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector) at different orientations.

-

-

Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group.

-

The intensities of thousands of unique reflections are integrated.

-

The initial crystal structure is solved using direct methods or Patterson methods to find the positions of the heavier atoms (Al, S).

-

Subsequent difference Fourier maps are used to locate the lighter atoms (O). For hydrated structures, hydrogen atoms are often located from these maps or placed in calculated positions.

-

-

Structure Refinement:

-

The atomic positions, site occupancy factors, and thermal displacement parameters are refined using a least-squares algorithm.

-

The refinement process minimizes the difference between the observed structure factor amplitudes and those calculated from the model.

-

The final refined structure provides precise data on bond lengths, bond angles, and overall molecular geometry.

-

// Nodes A [label="Crystal Growth &\nSelection", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mounting & Cryo-cooling", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="X-ray Diffraction\nData Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Data Processing\n(Unit Cell & Space Group)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Structure Solution\n(Direct/Patterson Methods)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Structure Refinement\n(Least-Squares)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Final Structural Model\n(Bond Lengths, Angles)", fillcolor="#202124", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } } Caption: A simplified SC-XRD experimental workflow.

References

- 1. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 2. Aluminium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Crystal Structure of Anhydrous this compound [jstage.jst.go.jp]

- 5. This compound - Crystal growing [en.crystalls.info]

- 6. Materials Data on Al2(SO4)3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 7. Synthesis and crystal structures of [Al(H2O)6](SO4)NO3·2H2O and [Al(H2O)6](SO4)Cl·H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. geo.arizona.edu [geo.arizona.edu]

A Comprehensive Technical Guide to the Solubility of Aluminum Sulfate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of aluminum sulfate (B86663) in a range of solvents. Understanding the solubility characteristics of this inorganic compound is critical for its wide-ranging applications, from water treatment and paper manufacturing to its use as an adjuvant in vaccines and a flocculating agent in various industrial processes. This document offers quantitative solubility data, detailed experimental methodologies, and visual representations of key processes to support research and development activities.

Quantitative Solubility Data

The solubility of aluminum sulfate is highly dependent on the nature of the solvent and the temperature. The following tables summarize the available quantitative data for the solubility of this compound in water and various organic solvents.

Solubility in Water

This compound is highly soluble in water, and its solubility increases significantly with temperature. The dissolution process is endothermic, meaning that heating the solution allows more this compound to dissolve. The data presented below is for anhydrous this compound.

| Temperature (°C) | Solubility ( g/100 mL of H₂O) |

| 0 | 31.2 |

| 10 | 33.5 |

| 20 | 36.4 |

| 30 | 40.4 |

| 40 | 45.7 |

| 50 | 52.2 |

| 60 | 59.2 |

| 70 | 66.2 |

| 80 | 73.1 |

| 90 | 86.8 |

| 100 | 89.0 |

Solubility in Organic Solvents

This compound is generally considered insoluble or only slightly soluble in most organic solvents. This is due to the large difference in polarity between the highly polar ionic compound and the less polar or non-polar organic solvents.

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Ambient | Slightly soluble/Insoluble |

| Acetone | Ambient | Insoluble |

| Methanol | Ambient | Insoluble |

| Ethylene Glycol | 20 | 16.8 g/100 g |

| Acetic Acid | Ambient | Practically insoluble |

| Ethyl Acetate | Ambient | Insoluble |

Dissolution and Hydrolysis in Water

When this compound dissolves in water, it dissociates into aluminum cations (Al³⁺) and sulfate anions (SO₄²⁻). The highly charged aluminum cation then undergoes hydrolysis, reacting with water molecules to form a series of hydrated aluminum complexes and releasing hydronium ions (H₃O⁺), which makes the solution acidic (pH 3.3-3.6). This hydrolysis is a key aspect of its function as a coagulant in water treatment, as it leads to the formation of gelatinous aluminum hydroxide (B78521) precipitates that entrap impurities.

Dissolution and hydrolysis of this compound in water.

Experimental Protocols for Solubility Determination

General Experimental Workflow

The determination of solubility typically follows a systematic process to ensure accuracy and reproducibility. The workflow involves preparing a saturated solution, ensuring equilibrium is reached, separating the solid and liquid phases, and analyzing the concentration of the solute in the saturated solution.

A Technical Guide to the Historical Applications of Aluminum Sulfate in Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sulfate (B86663), Al₂(SO₄)₃, is a chemical compound that has played a significant, albeit often unheralded, role in the advancement of various scientific and industrial processes. Historically known by names such as alum, papermaker's alum, or filter alum, its utility stems from its properties as a coagulant, mordant, and astringent.[1][2] This technical guide provides an in-depth exploration of the historical applications of aluminum sulfate in the core scientific domains of water purification, papermaking, textile dyeing, and medicine. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols based on historical accounts, and visualizations of key mechanisms.

Water Purification: The Dawn of Chemical Coagulation

The use of this compound for water clarification dates back to ancient civilizations. The Egyptians are documented to have used a process involving "alum" as early as 1500 BC to separate suspended particles from water.[3] However, it was in the 19th and early 20th centuries that its application in municipal water treatment became systematically studied and widely adopted to reduce turbidity and enhance water safety.[4]

Mechanism of Action: Coagulation and Flocculation

When added to water, this compound hydrolyzes to form a gelatinous precipitate of aluminum hydroxide, Al(OH)₃. This precipitate has a positive charge, which neutralizes the negative charge of suspended and colloidal particles like clay, bacteria, and organic matter. This charge neutralization is termed coagulation . Following coagulation, the destabilized particles aggregate into larger, heavier clusters called "flocs" in a process known as flocculation . These flocs can then be easily removed by sedimentation and filtration.[5]

Quantitative Data for Water Treatment

| Parameter | Historical Dosage/Observation | Century/Period | Reference |

| Typical Alum Dose | 100 to 200 mg/L | Late 20th Century | |

| Target Alum Dose | 150 to 200 mg/L for wastewater | Late 20th Century | |

| Observed Turbidity Removal | 93% at 20 mg/L | Modern Study of Historical Process | [6] |

| Observed Turbidity Removal | 85% at 30 mg/L | Modern Study of Historical Process | [6] |

Experimental Protocol: Jar Test for Optimal Alum Dosage (Early 20th Century Representation)

This protocol is a representation of the jar testing method that would have been used in the early 20th century to determine the optimal dosage of this compound for water clarification.

Objective: To determine the minimum effective concentration of this compound required to achieve satisfactory clarification of a raw water sample.

Materials:

-

Raw water sample

-

Stock solution of this compound (e.g., 10 g/L)

-

A series of identical glass jars or beakers (typically 6)

-

Stirring apparatus (manual or mechanical)

-

Pipettes or graduated cylinders for dosing

-

Turbidimeter (or visual assessment against a standard)

Methodology:

-

Fill each of the six jars with a fixed volume of the raw water sample (e.g., 1 liter).

-

While stirring the water in each jar at a constant rapid speed, add varying doses of the this compound stock solution to five of the jars. The sixth jar serves as a control with no alum added. Typical dosage ranges to test would be from 10 mg/L to 60 mg/L.

-

Continue rapid mixing for approximately 1-2 minutes to ensure complete dispersion of the coagulant.

-

Reduce the stirring speed to a slow, gentle mix to promote floc formation. This slow mixing phase should last for 15-20 minutes.

-

Cease stirring and allow the flocs to settle for a period of 30-60 minutes.

-

Visually inspect the clarity of the supernatant in each jar, or measure the turbidity of the water above the settled floc using a turbidimeter.

-

The optimal dosage is the lowest concentration of this compound that produces a clear supernatant with well-formed, settled floc.

Logical Workflow for Water Purification

Caption: Workflow of water purification using this compound.

Papermaking: Sizing for Durability and Printability

The use of this compound in papermaking became prominent in the 19th century with the development of rosin (B192284) sizing.[7] Prior to this, gelatin was used as a sizing agent, and alum was often added as a preservative.[8] The introduction of alum-rosin sizing allowed for internal sizing of the paper, making the process more efficient.[7]

Mechanism of Action: Rosin-Alum Sizing

In this process, a rosin soap emulsion is added to the paper pulp. The subsequent addition of this compound causes the rosin to precipitate onto the cellulose (B213188) fibers. The aluminum ions act as a link between the negatively charged rosin and the negatively charged cellulose fibers, effectively "fixing" the rosin to the paper. This imparts water resistance to the paper, controlling the absorption of ink and improving its durability.[8][9]

Quantitative Data for Papermaking

| Parameter | Historical Ratio/Observation | Century | Reference |

| Rosin to Alum Ratio | 1 part rosin to 1.5 parts alum | 19th Century | [9] |

| Gelatin Sizing Alum Addition | Up to 20% alum in hot weather | 17th Century | [8] |

| pH of Sized Paper | 4.7-5.0 | 20th Century (reflecting historical practice) | [10] |

Experimental Protocol: 19th-Century Alum-Rosin Sizing of Paper Pulp (Representation)

This protocol is a representation of the internal sizing process used in 19th-century papermaking.

Objective: To impart water resistance to paper by incorporating a rosin-alum size into the pulp.

Materials:

-

Cellulose pulp slurry

-

Rosin soap solution

-

This compound solution

-

Vat for papermaking

-

Papermaking screen

-

Press and drying felts

Methodology:

-

Prepare a dilute slurry of cellulose pulp in a beater or vat.

-

Add the rosin soap solution to the pulp slurry and mix thoroughly to ensure even distribution. The amount of rosin would typically be a small percentage of the dry weight of the pulp.

-

Add the this compound solution to the pulp slurry. The amount of alum should be approximately 1.5 times the amount of rosin added.

-

Continue to mix the pulp for a short period to allow for the precipitation of the rosin onto the cellulose fibers.

-

Proceed with the standard papermaking process: form a sheet of paper on the screen, press the sheet between felts to remove excess water, and then dry the sheet.

-

The resulting paper will be internally sized and exhibit resistance to water penetration.

Signaling Pathway for Rosin-Alum Sizing

Caption: Mechanism of rosin-alum sizing in papermaking.

Textile Dyeing: The Role of a Mordant

This compound, in the form of alum, has been a crucial mordant in textile dyeing for millennia.[11] Its use is documented in ancient Egypt and was vital to the European textile industry for centuries.[11][12] A mordant is a substance used to fix a dye to a fabric, making the color more vibrant and wash-fast.[13]

Mechanism of Action: Mordanting

This compound acts as a bridge between the dye molecules and the textile fibers. The aluminum ions from the alum form a complex with the fiber. When the dye is introduced, it forms a coordinate bond with the aluminum, creating an insoluble precipitate that is trapped within the fiber structure. This results in a more permanent and often brighter color.[13]

Quantitative Data for Textile Dyeing

| Fiber Type | Alum as % of Weight of Fiber (WOF) | Additive | Century/Period | Reference |

| Wool | 8% | 7% Cream of Tartar | 18th Century (and modern practice) | [14] |

| Wool | 12% | 6% Cream of Tartar | 18th Century (and modern practice) | [15] |

| Cotton/Linen | 15% | - | Modern practice based on historical methods | [16] |

| Silk | 8% | - | Modern practice based on historical methods | [16] |

Experimental Protocol: 18th-Century Wool Mordanting with Alum (Representation)

This protocol is a representation of a typical 18th-century method for mordanting wool fibers with alum before dyeing.

Objective: To prepare wool fibers for dyeing by mordanting with this compound.

Materials:

-

100g of scoured wool yarn

-

8-12g of this compound (alum)

-

6-7g of cream of tartar (optional, but common)

-

Large non-reactive pot (e.g., copper or tin-lined)

-

Water

-

Heat source

Methodology:

-

Thoroughly wet the scoured wool yarn in clean water.

-

Fill the pot with enough water to allow the wool to be fully submerged and move freely.

-

In a separate container, dissolve the this compound and cream of tartar in hot water.

-

Add the dissolved mordant solution to the pot of water and stir well.

-

Add the wet wool to the mordant bath.

-

Slowly heat the pot to a simmer (around 80-90°C), but do not boil.

-

Maintain this temperature for approximately one hour, gently turning the wool occasionally to ensure even mordanting.

-

Allow the pot to cool completely. The wool can be left to steep in the mordant bath overnight.

-

Remove the wool from the mordant bath and gently squeeze out the excess liquid.

-

The mordanted wool can be rinsed lightly or used directly in the dye bath.

Logical Relationship in Mordant Dyeing

Caption: The process of mordant dyeing with this compound.

Medicine: An Astringent and Antiseptic Agent

This compound has a long history of use in medicine, primarily for its astringent and antiseptic properties.[1] It has been used topically to treat minor cuts and abrasions and as a component in various medicinal preparations.[17]

Mechanism of Action: Astringent and Antiseptic

As an astringent, this compound causes the contraction of tissues, which helps to stop bleeding from minor cuts by constricting blood vessels.[17] Its antiseptic properties are attributed to its ability to precipitate proteins, which can inhibit the growth of bacteria.[1]

Quantitative Data for Medical Applications

| Application | Concentration of this compound | Century/Period | Reference |

| Styptic Pencil | 56% | Modern (reflecting historical use) | [18] |

| Topical Ulcer Treatment | 5% to 10% solutions | Historical | [17] |

| Antiperspirant/Deodorant | Varies | Historical and Modern | [1] |

| Vaccine Adjuvant | Varies | 20th Century to Present |

Experimental Protocol: Preparation of a Historical Astringent Solution (Representation)

This protocol is a representation of how an apothecary might have prepared a simple astringent solution of this compound.

Objective: To prepare a 5% aqueous solution of this compound for topical application.

Materials:

-

5g of this compound powder

-

95ml of distilled water

-

Beaker or flask

-

Stirring rod

-

Scale

-

Graduated cylinder

-

Storage bottle

Methodology:

-

Accurately weigh 5g of this compound powder using a scale.

-

Measure 95ml of distilled water using a graduated cylinder.

-

Add the this compound powder to the water in a beaker or flask.

-

Stir the mixture with a stirring rod until the this compound is completely dissolved.

-

Transfer the solution to a clean, labeled storage bottle. The solution is now ready for use as a topical astringent.

Signaling Pathway of Astringent Action

Caption: How this compound acts as an astringent.

Conclusion

The historical applications of this compound in science have been both diverse and foundational. From ensuring the safety of public water supplies to enabling the mass production of durable paper and vibrant textiles, its impact has been profound. In medicine, its astringent properties have provided a simple yet effective means of treating minor injuries. While modern science has introduced more sophisticated materials and methods, understanding the historical role and mechanisms of this compound provides valuable context for contemporary research and development. The principles of coagulation, mordanting, and astringency demonstrated by this versatile compound continue to be relevant in various fields of science and technology.

References

- 1. This compound Composition and Uses - Affinity Chemical [affinitychemical.com]

- 2. This compound - CreationWiki, the encyclopedia of creation science [creationwiki.org]

- 3. waterworkshistory.us [waterworkshistory.us]

- 4. quora.com [quora.com]

- 5. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. cool.culturalheritage.org [cool.culturalheritage.org]

- 8. Nineteenth-Century Papers: Sizing Does Matter [handpapermaking.org]

- 9. The Role of Alum in Historical Papermaking [cool.culturalheritage.org]

- 10. Alum in hand-made paper [wovepaper.co.uk]

- 11. ninercommons.charlotte.edu [ninercommons.charlotte.edu]

- 12. historiclondontown.org [historiclondontown.org]

- 13. 5 Easy steps to prepare fabric for natural plant dyeing [townhillstudio.co.uk]

- 14. Dye Recipes from the Household Cyclopedia [elizabethancostume.net]

- 15. alum quantity for fabric — Natalie Stopka [nataliestopka.com]

- 16. wintersunchemical.com [wintersunchemical.com]

- 17. John Snow - Wikipedia [en.wikipedia.org]

- 18. historiclondontown.org [historiclondontown.org]

The Multifaceted Interactions of Aluminum Sulfate with Organic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aluminum sulfate (B86663), a versatile and widely utilized inorganic compound, plays a significant role in a variety of chemical processes involving organic molecules. Its applications range from large-scale water purification, where it removes organic contaminants, to fine chemical synthesis, where it acts as an efficient catalyst. This technical guide provides an in-depth exploration of the core reactions between aluminum sulfate and organic compounds, detailing experimental protocols, presenting quantitative data, and visualizing key mechanisms to support research and development in related fields.

Coagulation and Flocculation of Organic Matter

One of the most prominent applications of this compound is in the purification of water, where it serves as a coagulant to remove suspended and dissolved organic matter, such as humic acids and proteins.[1][2] The mechanism involves the hydrolysis of this compound in water to form various aluminum hydroxide (B78521) species. These positively charged species neutralize the negative charges on colloidal organic particles, leading to their aggregation (coagulation) and subsequent formation of larger flocs (flocculation) that can be easily removed by sedimentation or filtration.[3][4]

Experimental Protocol: Jar Testing for Optimal Coagulant Dosage

The determination of the optimal this compound dosage for removing organic matter is crucial for efficient water treatment. The jar test is a standard laboratory procedure used for this purpose.[5][6]

Objective: To determine the optimal concentration of this compound for the removal of organic matter (e.g., humic acid) from a water sample.

Materials:

-

Phipps & Bird Six-Place Stirrer (or equivalent)

-

Six 1-liter beakers

-

Raw water sample containing organic matter

-

This compound (Al₂(SO₄)₃·18H₂O) stock solution (e.g., 1 g/L)

-

Pipettes

-

Turbidimeter

-

pH meter

-

Spectrophotometer for measuring Dissolved Organic Carbon (DOC) or UV absorbance at 254 nm (UV₂₅₄)

Procedure:

-

Sample Preparation: Fill each of the six beakers with 1 liter of the raw water sample.

-

Initial Measurements: Measure and record the initial pH, turbidity, and DOC or UV₂₅₄ of the raw water.

-

Coagulant Addition: While stirring the samples at a rapid mix speed (e.g., 100-120 rpm), add varying dosages of the this compound stock solution to each beaker (e.g., 10, 20, 30, 40, 50, 60 mg/L). One beaker should be a control with no coagulant.

-

Rapid Mix: Continue the rapid mix for 1-3 minutes to ensure complete dispersion of the coagulant.

-

Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote floc formation.

-

Sedimentation: Turn off the stirrer and allow the flocs to settle for 30 minutes.

-

Final Measurements: Carefully collect supernatant from each beaker and measure the final pH, turbidity, and DOC or UV₂₅₄.

-

Data Analysis: Plot the final turbidity and DOC/UV₂₅₄ against the this compound dosage to determine the optimal concentration that results in the highest removal of organic matter.

Quantitative Data: Removal of Organic Matter

The efficiency of organic matter removal by this compound coagulation is influenced by factors such as coagulant dosage, pH, and the nature of the organic matter.

| Parameter | Initial Value | Alum Dosage (mg/L) | Final pH | Turbidity Removal (%) | DOC Removal (%) | Reference |

| High DOC, High Alkalinity Water | DOC: >5 mg/L | 70-110 | 6.0 | - | ~50 | [7] |

| High DOC, Low Alkalinity Water | DOC: >5 mg/L | 80 | 8.0 | - | ~50 | [7] |

| Polluted Surface Water | - | Varies | - | - | up to 99.62 | [8] |

| Humic Acid Solution | COD: ~800 mg/L | 0.4 mmol/dm³ | < 5.8 | >94 | >94 | [2] |

| Surface Water | - | 80 | - | 95 | 71.5 | [9] |

Signaling Pathway: Coagulation-Flocculation Mechanism

The following diagram illustrates the key steps in the removal of negatively charged organic colloids by this compound.

Catalysis in Organic Synthesis

This compound, particularly in its hydrated form (Al₂(SO₄)₃·18H₂O), has emerged as a mild, inexpensive, and environmentally benign Lewis acid catalyst for various organic transformations.[3][10] Its catalytic activity stems from the generation of acidic species in the reaction medium, facilitating key bond-forming steps.

Synthesis of Polyhydroquinolines (Hantzsch Reaction)

This compound efficiently catalyzes the one-pot, four-component Hantzsch condensation to produce polyhydroquinoline derivatives, which are of significant interest in medicinal chemistry.[10][11]

General Procedure for the Synthesis of Polyhydroquinolines: [10]

-

A mixture of an aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and ammonium (B1175870) acetate (B1210297) (1.2 mmol) is prepared in ethanol (B145695) (10 mL).

-

This compound (10 mol%) is added to the mixture.

-

The reaction mixture is refluxed for the appropriate time (typically 30-60 minutes), with the progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

-

The crude product is then recrystallized from ethanol to afford the pure polyhydroquinoline derivative.

The reaction yields are generally high, and the reaction times are relatively short.

| Aldehyde | Product | Time (min) | Yield (%) | Reference |

| Benzaldehyde | 4a | 30 | 92 | [10] |

| 4-Chlorobenzaldehyde | 4b | 35 | 90 | [10] |

| 4-Hydroxybenzaldehyde | 4c | 45 | 91 | [10] |

| 4-Methoxybenzaldehyde | 4d | 40 | 88 | [10] |

| 2,5-Dimethoxybenzaldehyde | 4e | 50 | 85 | [10] |

The proposed mechanism involves the initial formation of an enamine from ethyl acetoacetate and ammonium acetate, and a Knoevenagel condensation product from the aldehyde and dimedone. These intermediates then undergo a Michael addition followed by cyclization and dehydration.

Synthesis of Polysubstituted Dihydropyrrol-2-ones

This compound octadecahydrate also catalyzes the one-pot, four-component synthesis of polysubstituted dihydropyrrol-2-ones.

General Procedure for the Synthesis of Dihydropyrrol-2-ones:

-

A mixture of an amine (1.0 mmol) and a dialkyl acetylenedicarboxylate (B1228247) (1.0 mmol) is stirred in methanol (B129727) (3 mL) for 15 minutes.

-

A second amine (1.0 mmol), formaldehyde (B43269) (1.5 mmol), and Al₂(SO₄)₃·18H₂O (15 mol%) are then added.

-

The reaction is stirred at ambient temperature for the appropriate time, monitored by TLC.

-

Upon completion, the mixture is filtered, and the solid product is washed with ethanol.

The proposed mechanism involves the formation of an enamine intermediate and an imine, which then react, followed by cyclization and tautomerization.

Reactions with Specific Functional Groups

Carboxylic Acids

This compound can catalyze the esterification of carboxylic acids with alcohols under solvent-free conditions.[3] This reaction is believed to proceed through the Lewis acidic action of the Al³⁺ ion, which activates the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

Proteins

This compound can cause the denaturation and precipitation of proteins.[12] This is a key aspect of its function in water treatment, where it removes proteinaceous organic matter. The highly charged Al³⁺ ions interact with the charged residues on the protein surface, disrupting the electrostatic interactions that maintain the protein's native conformation. This leads to unfolding (denaturation) and subsequent aggregation and precipitation. More specifically, aluminum ions can induce the formation of backbone ring structures in peptides, leading to irreversible denaturation.[13]

The following diagram illustrates the general mechanism of protein denaturation by this compound.

Conclusion

This compound's interactions with organic compounds are diverse and significant, spanning from environmental applications to the synthesis of complex organic molecules. Its role as a coagulant is well-established, with a clear mechanistic understanding that allows for the optimization of water treatment processes. In the realm of organic synthesis, this compound is proving to be a valuable, cost-effective, and environmentally friendly Lewis acid catalyst. For researchers and professionals in drug development and related scientific fields, a thorough understanding of these reactions, supported by detailed experimental protocols and quantitative data, is essential for harnessing the full potential of this versatile inorganic salt. Further research into the catalytic applications of this compound is likely to uncover new and efficient synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pjoes.com [pjoes.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Removal of dissolved natural organic matter from source water with alum coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Irreversible denaturation of proteins through aluminum-induced formation of backbone ring structures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Aluminum Sulfate in Coagulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aluminum sulfate (B86663), commonly known as alum, is a cornerstone coagulant in water and wastewater treatment processes. Its efficacy lies in its ability to destabilize colloidal particles, facilitating their aggregation and subsequent removal through sedimentation and filtration. This guide provides a comprehensive technical overview of the fundamental principles governing the coagulation process using aluminum sulfate. It delves into the intricate mechanisms of charge neutralization and sweep flocculation, the critical chemical hydrolysis reactions, and the various factors influencing its performance. Detailed experimental protocols for jar testing, a crucial method for optimizing coagulant dosage, are provided. Furthermore, this document summarizes key quantitative data in structured tables and employs visualizations to elucidate complex pathways and workflows, offering a thorough resource for researchers and professionals in the field.

Core Principles of Coagulation with this compound

The primary function of this compound in water treatment is to act as a coagulant, destabilizing suspended and colloidal particles that cause turbidity and color.[1][2] These particles are typically negatively charged, which creates repulsive forces that prevent them from aggregating and settling.[3][4] this compound neutralizes these charges and facilitates the formation of larger, settleable agglomerates known as flocs.[1][3]

Mechanisms of Action

The destabilization of colloidal particles by this compound occurs through two primary mechanisms: charge neutralization and sweep flocculation.[5][6]

-

Charge Neutralization: Upon addition to water, this compound dissociates to release trivalent aluminum ions (Al³⁺).[3] These positively charged ions, along with their hydrolysis products, adsorb onto the surface of the negatively charged colloidal particles.[7] This process neutralizes the surface charge, reducing the electrostatic repulsion between particles and allowing them to aggregate through van der Waals forces.[3][8] This mechanism is most effective at lower pH levels and lower coagulant dosages.[5]

-

Sweep Flocculation (Enmeshment): At higher concentrations and within a specific pH range, the aluminum ions react with the water's alkalinity to form gelatinous, amorphous precipitates of aluminum hydroxide (B78521) (Al(OH)₃).[3][9] These precipitates form a web-like matrix that physically entraps and sweeps the colloidal particles from the water as they settle.[2][10] This process is known as sweep coagulation or enmeshment and is generally favored for treating water with moderate to high turbidity.[5][10]

Hydrolysis of this compound

The coagulation process is initiated by the hydrolysis of this compound when it is dissolved in water. This series of reactions is highly dependent on the pH and alkalinity of the water.[11][12] The overall reaction can be simplified as:

Al₂(SO₄)₃·14H₂O + 6HCO₃⁻ → 2Al(OH)₃(s) + 6CO₂ + 14H₂O + 3SO₄²⁻

This reaction demonstrates that the hydrolysis of alum consumes alkalinity (in the form of bicarbonate ions, HCO₃⁻) and produces insoluble aluminum hydroxide.[9][12] The process also generates sulfuric acid, which lowers the pH of the water.[9]

In reality, the hydrolysis is a more complex, stepwise process that forms various monomeric and polymeric aluminum species, such as Al(OH)²⁺, Al(OH)₂⁺, and Al₁₃O₄(OH)₂₄⁷⁺.[11][13] The specific aluminum species formed are a function of the pH, which in turn dictates the dominant coagulation mechanism.[13]

Factors Influencing Coagulation Efficiency

The performance of this compound as a coagulant is influenced by several key parameters:

-

pH: The pH of the water is the most critical factor affecting coagulation.[14][15] The optimal pH range for alum coagulation is typically between 5.5 and 7.5.[3][15]

-

For organics removal (enhanced coagulation), a lower pH range of 5.5 to 6.2 is often used.[10]

-

For sweep coagulation to remove turbidity, a higher pH range of 6.5 to 7.5 is more effective.[10]

-

Outside the optimal range, the solubility of aluminum hydroxide increases, leading to higher residual aluminum in the treated water and reduced floc formation.[3][11] At a pH below 5, aluminum exists predominantly as soluble Al³⁺, while at a pH above 7.5, the soluble aluminate ion, Al(OH)₄⁻, is formed.[11]

-

-

Alkalinity: The hydrolysis of this compound consumes alkalinity, which can cause a significant drop in pH if the raw water has insufficient buffering capacity.[3][9] If the natural alkalinity is low, it may be necessary to add an external source, such as lime or soda ash, to maintain the pH within the optimal range for coagulation.[9][12]

-